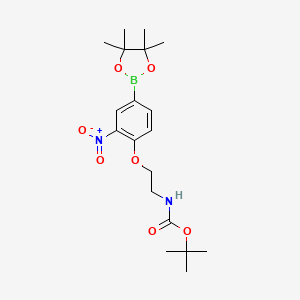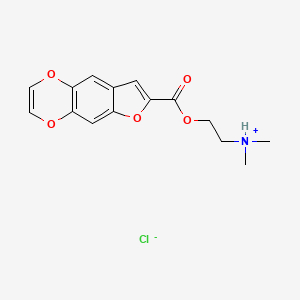![molecular formula C12H25ClN2 B13730481 3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride CAS No. 3134-48-3](/img/structure/B13730481.png)
3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride is a chemical compound with the molecular formula C12H25ClN2 and a molecular weight of 232.793 g/mol. It is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride typically involves the reaction of 3-azaspiro[5.5]undecane with dimethylamine in the presence of hydrochloric acid. The reaction conditions usually require a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-quality product suitable for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different functional groups.
1,3-Dioxane derivatives: Compounds with oxygen-containing heterocycles.
1,3-Dithiane derivatives: Compounds with sulfur-containing heterocycles.
Uniqueness
3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride is unique due to its specific spiro structure and the presence of both nitrogen and chlorine atoms. This combination of features imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
3134-48-3 |
|---|---|
Formule moléculaire |
C12H25ClN2 |
Poids moléculaire |
232.79 g/mol |
Nom IUPAC |
N,N-dimethyl-3-azaspiro[5.5]undecan-3-amine;hydrochloride |
InChI |
InChI=1S/C12H24N2.ClH/c1-13(2)14-10-8-12(9-11-14)6-4-3-5-7-12;/h3-11H2,1-2H3;1H |
Clé InChI |
OOURZYIQIXENLQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N1CCC2(CCCCC2)CC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


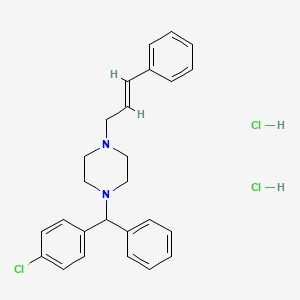
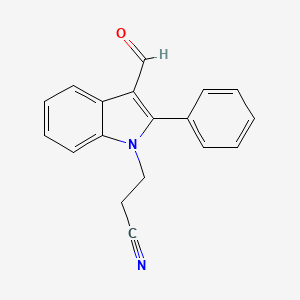
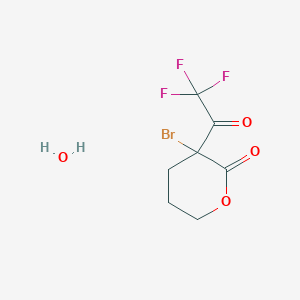
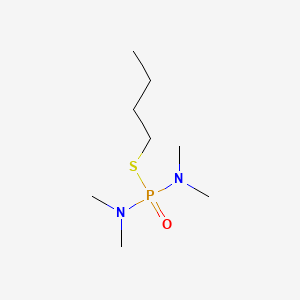


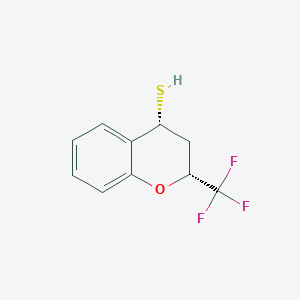
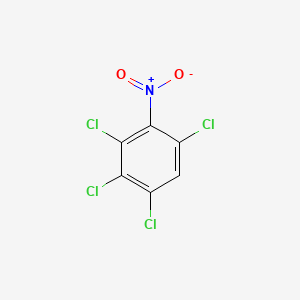

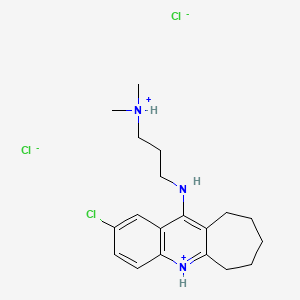
![8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13730459.png)
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)
